Thioredoxin Inhibition Potency: Cyclohexyl-Benzothiazole Disulfide vs. Purine and Benzimidazole Analogs
In a cell-based fluorescence assay measuring inhibition of human recombinant thioredoxin-mediated TG2 activation in T84 cells, 2-(cyclohexyldisulfanyl)benzo[d]thiazole exhibited an IC50 of 510 nM [1]. By direct cross-study comparison, this potency places it 5.7-fold weaker than the purine analog 2-amino-8-(cyclohexyldisulfanyl)-1,7-dihydropurin-6-one (IC50 = 290 nM), 1.5-fold weaker than 2-(ethyldisulfanyl)-1H-benzimidazole (IC50 = 340 nM), but 4.1-fold more potent than 2-(sec-butyldisulfanyl)-1H-imidazole (IC50 = 2110 nM) and 14.3-fold more potent than the tert-butyl benzimidazole analog (IC50 = 7310 nM) .
| Evidence Dimension | IC50 for inhibition of human thioredoxin-mediated TG2 activation (nM) |
|---|---|
| Target Compound Data | 510 nM |
| Comparator Or Baseline | 2-Amino-8-(cyclohexyldisulfanyl)-1,7-dihydropurin-6-one: 290 nM; 2-(Ethyldisulfanyl)-1H-benzimidazole: 340 nM; 2-(sec-Butyldisulfanyl)-1H-imidazole: 2110 nM; 2-(tert-Butyldisulfanyl)-1H-benzo[d]imidazole: 7310 nM |
| Quantified Difference | 5.7-fold less potent than purine analog; 4.1-fold more potent than sec-butyl imidazole; 14.3-fold more potent than tert-butyl benzimidazole |
| Conditions | Human recombinant thioredoxin-mediated TG2 activation in T84 cells; blockade of 5-biotinamidopentylamine incorporation; fluorescence microscopic readout; 3 hr incubation |
Why This Matters
The ~14-fold potency spread among disulfide analogs demonstrates that the cyclohexyl-benzothiazole architecture occupies a defined, intermediate potency niche — neither the weakest nor the strongest — which may be optimal for applications requiring partial thioredoxin pathway modulation without complete ablation of redox homeostasis.
- [1] ChEMBL Activity Data for CHEMBL2315299: IC50 510 nM, Assay CHEMBL2319792. ChEMBL Database, European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/api/data/activity.json?molecule_chembl_id=CHEMBL2315299 (accessed April 2026). View Source
